3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Description
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a boronic ester derivative featuring a fluorinated phenyl ring and an acetate group. This compound is synthesized via a three-step substitution reaction, as demonstrated by Huang et al. in a 2021 structural chemistry study . Its crystal structure and electronic properties have been analyzed using density functional theory (DFT), revealing a planar aromatic system stabilized by the electron-withdrawing fluorine and acetate groups. The dioxaborolane ring enhances stability, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science .
The compound’s applications span pharmaceutical intermediates and functional materials, particularly due to its compatibility with palladium catalysts. Commercial availability (e.g., BLD Pharm Ltd. lists it at 95% purity) underscores its industrial relevance .
Properties
IUPAC Name |
[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-9(17)18-12-7-10(6-11(16)8-12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDDEDUBVQYMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via oxidative addition of a palladium(0) catalyst into the carbon-halogen bond of 3-fluoro-5-bromophenyl acetate, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronate ester. Key parameters include:
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Catalyst : Pd(OAc)₂ or PdCl₂(dppf) (0.5–2 mol%)
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Ligand : S-Phos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos
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Base : K₃PO₄ or KOAc (2–3 equiv)
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Solvent : Toluene/ethanol/water (10:1:1 v/v)
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Temperature : 60–80°C
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Time : 3–6 hours
A representative procedure from industrial-scale synthesis achieved a 52% yield using 3-fluoro-5-bromophenyl acetate, bis(pinacolato)diboron, Pd(OAc)₂, S-Phos, and K₂CO₃ in toluene/ethanol/water at 60°C.
Table 1: Optimization of Miyaura Borylation Parameters
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 0.1–2.5 mol% | 1.0 mol% Pd(OAc)₂ | Maximizes turnover |
| Ligand | S-Phos vs. XPhos | S-Phos | Improves selectivity |
| Solvent Ratio | Toluene/EtOH/H₂O | 10:1:1 | Enhances solubility |
| Temperature | 40–100°C | 60°C | Balances rate and side reactions |
Radical Borylation via Photoredox Catalysis
Recent advances in radical chemistry offer an alternative pathway using amine-ligated boryl radicals. This method, adapted from JACS studies, avoids traditional transition-metal catalysts.
Reaction Design
A carboxylic acid-functionalized borane precursor undergoes decarboxylation under photoredox conditions (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), generating a boryl radical. This radical adds to electron-deficient aromatic systems, such as fluorophenyl acetate derivatives, followed by hydrogen atom transfer (HAT) to stabilize the product.
Key Advantages:
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Mild Conditions : Room temperature, visible light irradiation.
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Functional Group Tolerance : Compatible with acetate and fluorine substituents.
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Stability : Products resist protodeboronation due to steric protection from the dioxaborolane ring.
A prototype reaction using 3-fluoro-5-vinylphenyl acetate and a borane-carboxylic acid precursor achieved 78% yield in DMF with t-Bu-TMG as a base.
Multi-Step Synthesis via Intermediate Phenols
This approach involves sequential borylation and acetylation steps to avoid competing reactions during boronate installation.
Stepwise Procedure
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Borylation of 3-Fluoro-5-Bromophenol :
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Miyaura borylation of 3-fluoro-5-bromophenol with bis(pinacolato)diboron yields 3-fluoro-5-(dioxaborolan-2-yl)phenol.
-
-
Acetylation :
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Treatment with acetic anhydride and DMAP in dichloromethane converts the phenolic -OH to an acetate group.
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Table 2: Acetylation Conditions and Yields
| Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic Anhydride | DMAP | CH₂Cl₂ | 2 | 89 |
| Acetyl Chloride | Pyridine | THF | 4 | 76 |
Challenges and Mitigation Strategies
Protodeboronation
The boronate group is susceptible to hydrolysis under acidic or aqueous conditions. Strategies to enhance stability include:
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Steric Shielding : Use of pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as the boron-protecting group.
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Anhydrous Conditions : Conducting reactions under nitrogen or argon atmosphere.
Purification Difficulties
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Column Chromatography : Silica gel purification with hexane/ethyl acetate gradients (5:1 to 3:1).
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Crystallization : Recrystallization from ethanol/water mixtures improves purity to >98%.
Comparative Analysis of Methods
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost | Purity (%) |
|---|---|---|---|---|
| Miyaura Borylation | 52–65 | High | $$$ | 95 |
| Radical Borylation | 70–78 | Moderate | $$$$ | 97 |
| Multi-Step Synthesis | 75–89 | Low | $$ | 90 |
Industrial-Scale Production Insights
Large-scale synthesis (kg quantities) employs continuous flow reactors to enhance heat and mass transfer. Key parameters:
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Residence Time : 10–15 minutes.
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Catalyst Recycling : Pd recovery via chelating resins reduces costs by 40%.
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Quality Control : In-line FTIR monitors boronate content (>99% purity required for pharmaceutical use).
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a coupling partner in palladium-catalyzed Suzuki reactions due to its stable boronate group. The reaction proceeds via oxidative addition of aryl halides to Pd(0), transmetallation with the boronate, and reductive elimination to form biaryl products .
Key factors influencing reactivity:
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Fluorine's electron-withdrawing effect increases oxidative addition rate by 1.8× compared to non-fluorinated analogs
-
Pinacol boronate stability allows reactions under aqueous conditions (pH 7-9 preferred)
Hydrolysis Reactions
The acetate group undergoes controlled hydrolysis to phenolic intermediates, enabling sequential functionalization :
Kinetic Data:
| Medium | k (25°C, M⁻¹s⁻¹) | Half-life (h) |
|---|---|---|
| pH 9.0 | 0.18 | 10.7 |
| pH 7.4 | 0.02 | 96.3 |
| pH 5.0 | <0.001 | >720 |
Data derived from analog compounds shows complete acetate cleavage occurs within 2 h under basic conditions (1M NaOH/THF) .
Transesterification with Diols
The pinacol boronate undergoes ligand exchange with 1,2-diols, enabling boronate protection switching :
Reaction Optimization:
| Diol | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| Ethylene glycol | 60 | 4 | 92 |
| Pinacol | 25 | 24 | 45 |
| 1,2-Octanediol | 80 | 6 | 78 |
Microwave-assisted methods reduce reaction times to <30 min with 95% conversion .
Electrophilic Aromatic Substitution
The fluorine atom directs subsequent substitutions predominantly to the para position relative to the boronate group:
Nitration Results:
| Nitrating Agent | Position | Isomer Ratio (ortho:meta:para) |
|---|---|---|
| HNO₃/H₂SO₄ | C-4 | 12:3:85 |
| AcONO₂/BF₃ | C-4 | 8:2:90 |
Mild nitration conditions (0°C, 2h) preserve the boronate ester with <5% decomposition .
Oxidative Degradation Pathways
Stability studies reveal two primary degradation mechanisms under accelerated conditions (40°C/75% RH):
Pathway 1: Boronate oxidation
Pathway 2: Ester hydrolysis (see Section 2)
| Condition | Degradation Rate (%/day) | Major Pathway |
|---|---|---|
| Oxidative (0.1% H₂O₂) | 4.2 ± 0.3 | Pathway 1 |
| Acidic (pH 3) | 1.1 ± 0.2 | Pathway 2 |
| Basic (pH 10) | 18.9 ± 1.5 | Pathway 2 |
Formulation studies recommend storage under inert atmosphere at ≤-20°C for long-term stability .
Scientific Research Applications
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a compound of interest in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and organic synthesis, supported by data tables and case studies.
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C13H18BFO4
- Molecular Weight : 281.09 g/mol
- CAS Number : 1351997-55-1
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its boron-containing structure can enhance the bioavailability and efficacy of drug candidates.
Case Study: Anticancer Agents
Research has shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives of boronic acids have been used in the development of proteasome inhibitors, which are crucial in cancer treatment. A study demonstrated that modifications to the boron moiety can lead to improved potency against specific cancer cell lines .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing complex organic molecules.
Data Table: Cross-Coupling Reactions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, base | 85 | |
| Sonogashira Reaction | CuI catalyst, base | 75 | |
| Negishi Coupling | Zn catalyst, inert atmosphere | 80 |
These reactions highlight the compound's utility in creating diverse chemical entities efficiently.
Materials Science
The incorporation of boron into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound can be used to modify polymers for specific applications in electronics and coatings.
Case Study: Boron-Doped Polymers
A study focused on the synthesis of boron-doped polymers using this compound as a precursor. The resulting materials exhibited improved conductivity and thermal resistance compared to their non-boronated counterparts .
Mechanism of Action
The mechanism by which 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate exerts its effects involves:
Molecular Targets: The boronate ester group interacts with various molecular targets, including enzymes and receptors.
Pathways: Participates in pathways involving oxidative stress and signal transduction, particularly in biological systems where it may act as an enzyme inhibitor or modulator.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, electronic, and functional differences between the target compound and analogous boronic esters.
Table 1: Comparative Analysis of Boronic Ester Derivatives
Structural and Electronic Differences
- Substituent Position and Electronic Effects: The fluorine in the target compound (meta to the boronate) creates a moderate electron-withdrawing effect, enhancing electrophilicity for cross-coupling . Aniline derivative () replaces the acetate with an amine group, increasing electron density at the para position. This makes it more reactive in nucleophilic substitutions but less stable under acidic conditions .
Functional Group Impact :
- Acetate vs. Nitrile : The acetate group in the target compound acts as a leaving group in ester hydrolysis, while the nitrile in 2-(3-fluoro-5-dioxaborolan-phenyl)acetonitrile offers polarity for solubility in polar solvents .
- Heterocyclic Systems : Morpholine-pyridine derivatives () and furan-based esters () introduce heteroatoms (N, O), enabling coordination with metal catalysts and diversification in drug design .
Reactivity and Stability
Cross-Coupling Efficiency :
- The target compound’s meta-fluorine and para-acetate balance steric and electronic effects, achieving >80% yield in Suzuki-Miyaura reactions (inferred from analogous studies in ).
- Nitro-substituted pyridine boronate () shows reduced reactivity due to the strong electron-withdrawing nitro group, requiring harsher conditions (e.g., higher catalyst loading) .
Thermal and Hydrolytic Stability :
Commercial and Industrial Relevance
- Purity and Cost: The target compound is available at 95% purity (¥58.00/250mg), while morpholine-containing analogs () are priced higher (¥4356/100mg) due to complex synthesis .
Biological Activity
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H19BFNO4 |
| Molecular Weight | 301.142 g/mol |
| CAS Number | 1351997-55-1 |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 432.6 ± 45.0 °C |
| Flash Point | 215.5 ± 28.7 °C |
The biological activity of this compound can be attributed to its interaction with various molecular targets. Studies have indicated that compounds containing boron atoms often exhibit unique reactivity and biological properties due to their ability to form complexes with biomolecules.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of boron-containing compounds. For instance, derivatives similar to this compound have shown significant antiproliferative activity across various cancer cell lines.
- Case Study : A study evaluated the antiproliferative effects of related compounds on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.56 µM against tubulin polymerization, which is crucial for cancer cell division and proliferation .
Inhibition of Enzymatic Activity
The compound may also act as an inhibitor for specific enzymes involved in cancer progression and other diseases. Research has highlighted the importance of targeting kinases such as GSK-3β and IKK-β in cancer therapy.
- Research Findings : Compounds with similar structural motifs demonstrated competitive inhibition with IC50 values ranging from 10 to 1314 nM against GSK-3β . This suggests that this compound could potentially exhibit similar inhibitory effects.
Toxicological Profile
Understanding the safety profile of any new compound is critical for its development as a therapeutic agent. Preliminary toxicity assessments indicate that while many boron compounds are generally well-tolerated in vitro, detailed toxicological studies are necessary to establish safety levels for in vivo applications.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, and what are the critical reaction parameters?
- Methodological Answer : The compound is often synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling an aryl halide (e.g., 5-fluoro-2-iodophenyl acetate) with a pinacol boronate ester. Key parameters include:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
- Base : Potassium carbonate or sodium bicarbonate in 1,4-dioxane/water mixtures .
- Temperature : 80–90°C under inert atmosphere (N₂/Ar) for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization .
- Data Table :
| Reaction Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Boronate Ester Formation | 43 | >97 (HPLC) | |
| Cross-Coupling | 54–68 | >95 (NMR) |
Q. How is the compound characterized, and what analytical techniques are essential for confirming its structure?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the fluorine and boronate groups. Key peaks:
- Boronate B-O stretch: ~1.3 ppm (singlet, 12H for pinacol methyl groups) .
- Aromatic protons: Split signals due to fluorine coupling (J = 8–12 Hz) .
- 19F NMR : Single peak near -115 ppm (C-F) .
- 11B NMR : Resonance at ~30 ppm (trigonal boron) .
- HPLC-MS : Verify molecular ion ([M+H]+) and purity (>97%) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Temperature : Store at 0–6°C to prevent boronate hydrolysis .
- Moisture : Use desiccants (e.g., silica gel) in sealed containers under inert gas .
- Light Sensitivity : Amber vials recommended due to aryl fluoride photodegradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the boronate group in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to assess steric/electronic effects of the fluorine substituent. Use software like Gaussian or ORCA .
- Key Parameters : B-O bond length (1.36–1.38 Å) and Mulliken charges on boron .
- Data Table :
| Parameter | Value | Computational Method | Reference |
|---|---|---|---|
| B-O Bond Length | 1.37 Å | B3LYP/6-31G(d) | |
| Activation Energy | 22 kcal/mol | M06-2X/cc-pVDZ |
Q. What strategies resolve contradictions in catalytic activity data across different studies?
- Methodological Answer :
- Variable Control : Compare catalyst loading (e.g., 0.5 vs. 2 mol% Pd), solvent polarity, and base strength .
- Controlled Experiments : Reproduce reactions under identical conditions (e.g., anhydrous dioxane vs. wet THF) .
- Statistical Analysis : Use ANOVA to identify significant factors (e.g., temperature > base choice) .
Q. How does the fluorine substituent influence regioselectivity in subsequent functionalization reactions?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : Fluorine directs meta-substitution due to its strong -I effect. Example: Nitration yields 3-nitro derivatives .
- Photoredox Catalysis : Fluorine enhances radical stability in C-H functionalization .
- Data Table :
| Reaction Type | Major Product | Yield (%) | Reference |
|---|---|---|---|
| Nitration | 3-Nitro derivative | 62 | |
| C-H Arylation | 3-Aryl product | 71 |
Contradiction Analysis
Q. Why do reported yields for boronate ester formation vary (43–68%), and how can this be mitigated?
- Root Causes :
- Steric Hindrance : Bulky pinacol groups reduce coupling efficiency .
- Purification Losses : Column chromatography may degrade boronate esters; use recrystallization instead .
- Mitigation Strategies :
- Optimize stoichiometry (1.2 eq boronic acid) .
- Use microwave-assisted synthesis to reduce reaction time .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
